molecular formula C10H13BFNO3 B1403731 (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid CAS No. 1704082-21-2

(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

Cat. No.: B1403731
CAS No.: 1704082-21-2
M. Wt: 225.03 g/mol
InChI Key: PSHDRBRWPWFWKK-UHFFFAOYSA-N
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Description

(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and an isopropylcarbamoyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized phenyl ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products Formed:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Chemistry: (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . It is also used in the synthesis of complex molecules and natural products.

Biology and Medicine: In biological research, this compound is used to develop inhibitors for enzymes and receptors. Its ability to form stable complexes with biomolecules makes it valuable in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its role in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy .

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is facilitated by the electronic properties of the fluoro and isopropylcarbamoyl substituents, which influence the reactivity of the phenyl ring.

Comparison with Similar Compounds

Uniqueness: (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is unique due to the presence of both fluoro and isopropylcarbamoyl groups, which enhance its reactivity and stability in various chemical reactions. These substituents also provide specific electronic and steric effects that differentiate it from other similar compounds.

Properties

IUPAC Name

[3-fluoro-5-(propan-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)7-3-8(11(15)16)5-9(12)4-7/h3-6,15-16H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHDRBRWPWFWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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